

Crystal Structure of (Phenylthio)acetic Acid: A Technical Overview

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Compound of Interest

Compound Name: (Phenylthio)acetic acid

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Abstract

(Phenylthio)acetic acid is a versatile organic compound with applications in the synthesis of various pharmaceuticals and functional materials. A thorough understanding of its three-dimensional structure is crucial for predicting its physicochemical properties, designing new derivatives, and controlling its solid-state behavior. Despite its significance, a detailed single-crystal X-ray diffraction analysis of pure **(Phenylthio)acetic acid** is not readily available in the published scientific literature. This guide provides a comprehensive summary of the known physicochemical properties, synthesis methods, and available structural information derived from studies of its co-crystals.

Physicochemical Properties

(Phenylthio)acetic acid is a white to light yellow crystalline solid. Its key physicochemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₈ H ₈ O ₂ S	[1] [2]
Molecular Weight	168.21 g/mol	[1]
Melting Point	60-63 °C	[3]
pKa	3.70 ± 0.10 (Predicted)	[3]
Solubility	Almost transparent in Methanol	[3]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	3	[1]

Synthesis and Crystallization

The synthesis of **(Phenylthio)acetic acid** is typically achieved through the reaction of sodium chloroacetate with sodium benzenethiolate or by treating bromoacetic acid with thallium(I) benzenethiolate.

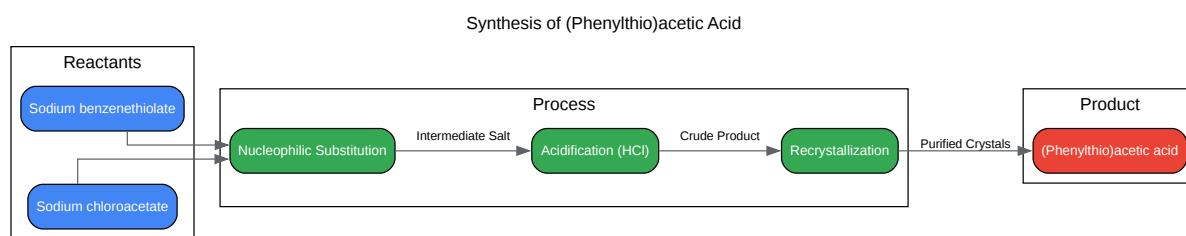
Experimental Protocol: Synthesis of **(Phenylthio)acetic Acid**

Materials:

- Sodium chloroacetate
- Sodium benzenethiolate
- Appropriate solvent (e.g., ethanol)
- Water
- Hydrochloric acid (for acidification)

Procedure:

- Dissolve sodium benzenethiolate in a suitable solvent, such as ethanol.
- Slowly add a solution of sodium chloroacetate in water to the reaction mixture.
- Heat the mixture under reflux for a specified period to ensure the completion of the reaction.
- After cooling, the reaction mixture is typically concentrated under reduced pressure.
- The residue is then acidified with hydrochloric acid to precipitate the **(Phenylthio)acetic acid**.
- The crude product is collected by filtration, washed with cold water, and dried.
- Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain purified crystals.



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A simplified workflow for the synthesis of **(Phenylthio)acetic acid**.

Crystal Structure Analysis

As of the latest literature review, a dedicated single-crystal X-ray diffraction study providing detailed crystallographic data (unit cell parameters, space group, atomic coordinates) for pure **(Phenylthio)acetic acid** has not been publicly reported. Searches in major crystallographic databases, including the Cambridge Structural Database (CSD), did not yield an entry for this compound in its pure form.

However, structural information can be inferred from the analysis of its co-crystals. For instance, a study on the co-crystal of **(Phenylthio)acetic acid** with theophylline revealed a monoclinic crystal system with the space group P21/c.^[4] In this co-crystal, the imidazole-

carboxylic acid synthon is a key feature, with intermolecular O-H···N hydrogen bonds and π – π stacking interactions playing a crucial role in the crystal packing.[4]

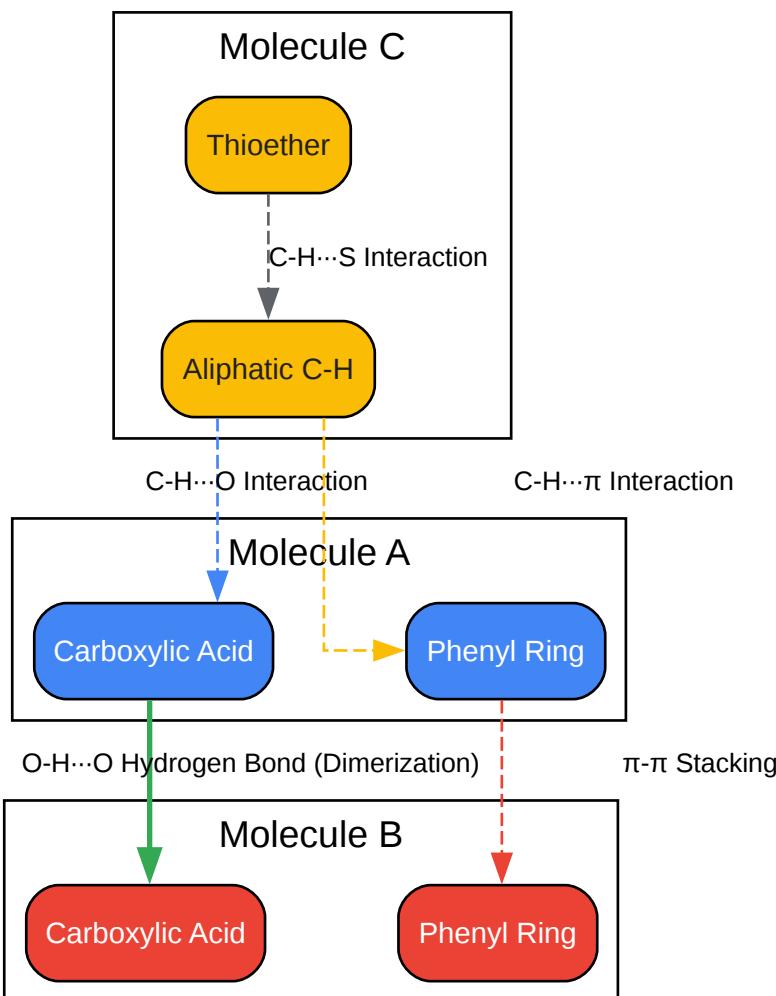
Based on the known functional groups of **(Phenylthio)acetic acid** (a carboxylic acid and a phenylthioether), it is highly probable that the crystal structure of the pure compound is stabilized by a network of intermolecular interactions.

Expected Intermolecular Interactions

The primary intermolecular interactions expected to govern the crystal packing of **(Phenylthio)acetic acid** are:

- Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). It is anticipated that strong O-H···O hydrogen bonds would form, likely leading to the formation of centrosymmetric dimers, a common motif in carboxylic acids.
- π - π Stacking: The presence of the phenyl ring allows for π - π stacking interactions between adjacent molecules, which would contribute to the overall stability of the crystal lattice.
- C-H···O and C-H···S Interactions: Weaker C-H···O and C-H···S hydrogen bonds are also likely to be present, further stabilizing the three-dimensional supramolecular architecture.[5]
- C-H··· π Interactions: Interactions between C-H bonds and the π -system of the phenyl ring are also possible.[5]

Hypothetical Intermolecular Interactions

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Potential intermolecular interactions in the crystal structure of **(Phenylthio)acetic acid**.

Conclusion and Future Work

While a definitive crystal structure of pure **(Phenylthio)acetic acid** remains to be elucidated through single-crystal X-ray diffraction, analysis of its chemical structure and data from its co-crystals provide strong indications of the key intermolecular interactions that dictate its solid-state assembly. The synthesis of **(Phenylthio)acetic acid** is well-established, yielding a crystalline product whose properties are consistent with a structure stabilized by hydrogen bonding and π - π stacking.

Future work should focus on growing single crystals of **(Phenylthio)acetic acid** suitable for X-ray diffraction analysis. Such a study would provide invaluable data for computational modeling, polymorphism screening, and the rational design of new materials and pharmaceutical formulations based on this important molecule.

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